molecular formula C20H18N4O2S2 B11126627 2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11126627
M. Wt: 410.5 g/mol
InChI Key: NNMFDGHAQJHKNS-WJDWOHSUSA-N
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Description

2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of thiazolidine, oxazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the oxazole and piperidine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O2S2/c21-12-15-19(23-9-5-2-6-10-23)26-17(22-15)11-16-18(25)24(20(27)28-16)13-14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,13H2/b16-11-

InChI Key

NNMFDGHAQJHKNS-WJDWOHSUSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(N=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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